Win 62,577 novel non-peptide nk-
Overview
Description
WIN 62,577: is a non-peptide compound known for its role as a neurokinin-1 (NK-1) receptor antagonist. It is chemically identified as 17-β-Hydroxy-17-α-ethynyl-δ-4-androstano[3,2-b]pyrimido[1,2-a]benzimidazole
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of WIN 62,577 involves multiple steps, starting from readily available steroidal precursorsThe reaction conditions typically involve the use of strong bases and high temperatures to facilitate the cyclization and functionalization processes .
Industrial Production Methods: Industrial production of WIN 62,577 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions: WIN 62,577 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs .
Scientific Research Applications
WIN 62,577 has a wide range of scientific research applications, including:
Chemistry:
- Used as a model compound to study the behavior of non-peptide NK-1 receptor antagonists.
- Employed in the development of new synthetic methodologies for complex organic molecules .
Biology:
- Investigated for its role in modulating biological processes mediated by NK-1 receptors.
- Utilized in studies exploring the interaction between neurokinin receptors and their ligands .
Medicine:
- Explored as a potential therapeutic agent for conditions involving NK-1 receptor activity, such as pain, inflammation, and certain psychiatric disorders.
- Studied for its anticancer properties, particularly in inhibiting tumor growth and metastasis .
Industry:
- Applied in the development of new pharmaceuticals targeting NK-1 receptors.
- Used in the production of research chemicals and reagents for various scientific studies .
Mechanism of Action
WIN 62,577 exerts its effects by binding to the NK-1 receptor, a G-protein-coupled receptor that is activated by the neuropeptide substance P. By antagonizing this receptor, WIN 62,577 inhibits the downstream signaling pathways that are typically activated by substance P. This includes the inhibition of intracellular calcium release and the suppression of various pro-inflammatory and pro-proliferative responses .
Comparison with Similar Compounds
Aprepitant: Another non-peptide NK-1 receptor antagonist used clinically as an antiemetic.
L-733,060: A potent and selective NK-1 receptor antagonist with applications in research and potential therapeutic uses.
Uniqueness of WIN 62,577: WIN 62,577 is unique due to its specific structural features, such as the ethynyl group at the 17-α position and the pyrimido[1,2-a]benzimidazole ring system. These features contribute to its high affinity and selectivity for the NK-1 receptor, distinguishing it from other similar compounds .
Properties
IUPAC Name |
(3R,4S,7S,8R,11S,12R)-8-ethynyl-3,7-dimethyl-18,20,27-triazaheptacyclo[15.11.0.03,15.04,12.07,11.019,27.021,26]octacosa-1(28),15,17,19,21,23,25-heptaen-8-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O/c1-4-29(33)14-12-22-20-10-9-19-15-24-18(16-27(19,2)21(20)11-13-28(22,29)3)17-32-25-8-6-5-7-23(25)30-26(32)31-24/h1,5-8,15,17,20-22,33H,9-14,16H2,2-3H3/t20-,21+,22+,27+,28+,29+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCYJDNOPAFFOW-XOAARHKISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=CC5=NC6=NC7=CC=CC=C7N6C=C5CC34C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC5=NC6=NC7=CC=CC=C7N6C=C5C[C@]34C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50568483 | |
Record name | (3R,4S,7S,8R,11S,12R)-8-Ethynyl-3,7-dimethyl-18,20,27-triazaheptacyclo[15.11.0.03,15.04,12.07,11.019,27.021,26]octacosa-1(28),15,17,19,21,23,25-heptaen-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50568483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138091-43-7 | |
Record name | (3R,4S,7S,8R,11S,12R)-8-Ethynyl-3,7-dimethyl-18,20,27-triazaheptacyclo[15.11.0.03,15.04,12.07,11.019,27.021,26]octacosa-1(28),15,17,19,21,23,25-heptaen-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50568483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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